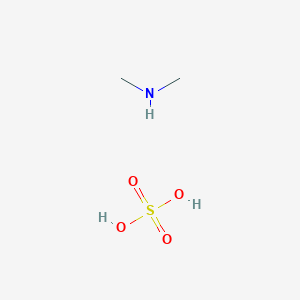

dimethylamine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibiotic Resistance:

Recent research suggests that dimethylamine sulfate might hold potential in combating antibiotic-resistant bacteria. Studies have shown that it can disrupt the communication pathways used by certain bacteria, potentially making them more susceptible to antibiotics []. However, further investigation is needed to understand its efficacy and safety in this context.

Source

[] CAS Common Chemistry - Methanamine, N-methyl-, sulfate (1:1)

Exosome Research:

Dimethylamine sulfate has also been used in research involving exosomes, which are tiny membrane vesicles released by cells. Studies have explored its potential in isolating and purifying exosomes from biological samples, which could be valuable for further research on their role in various diseases []. However, the specific mechanisms and effectiveness of this application require further exploration.

Source

[] CAS Insights - Keeping a finger on the pulse of exosome IP and innovation

Other Potential Applications:

There is ongoing research exploring the potential applications of dimethylamine sulfate in various other fields, including:

- Sustainable agriculture: As a potential component of green fertilizers.

- Drug development: As a potential excipient (inactive ingredient) in medications.

Dimethylamine sulfate is a chemical compound with the formula . It is formed from the reaction of dimethylamine and sulfuric acid, resulting in a salt that consists of two molecules of dimethylamine and one molecule of sulfuric acid. This compound appears as a white crystalline solid and is soluble in water. Dimethylamine sulfate is primarily used in various industrial applications, particularly in the synthesis of other chemicals.

- Formation of Salts: It can react with strong acids to form various ammonium salts.

- Methylation Reactions: As a methylating agent, it can methylate nucleophiles such as amines and phenols.

- Hydrolysis: In the presence of water, dimethylamine sulfate can decompose to release sulfuric acid and dimethylamine.

The general reaction for its formation is:

Dimethylamine sulfate can be synthesized through several methods:

- Neutralization Reaction: Reacting dimethylamine with sulfuric acid directly yields dimethylamine sulfate.

- Salt Formation: Mixing aqueous solutions of dimethylamine and sulfuric acid results in precipitation of the sulfate salt.

- Ion Exchange Reactions: Dimethylamine can be exchanged with other ammonium salts to form dimethylamine sulfate.

Dimethylamine sulfate finds various applications across multiple industries:

- Chemical Manufacturing: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Methylating Agent: Utilized in organic synthesis for methylation processes.

- Surfactants: Employed in producing surfactants for detergents and cleaning agents.

Research on dimethylamine sulfate's interactions focuses on its reactivity with biological molecules:

- Nucleic Acids: Studies indicate that it can methylate DNA and RNA, affecting their structure and function.

- Proteins: It may interact with amino acids, influencing protein folding and function.

- Cellular Effects: Investigations have shown that exposure to this compound can lead to cytotoxic effects due to its ability to methylate critical cellular components.

Similar Compounds

Dimethylamine sulfate shares similarities with several compounds, each having unique properties:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Dimethylamine | A colorless gas; precursor for many chemicals | |

| Dimethylsulfate | A potent methylating agent; highly toxic | |

| Methylammonium sulfate | Similar structure; used in various chemical processes | |

| Trimethylamine sulfate | Contains three methyl groups; different reactivity |

Uniqueness of Dimethylamine Sulfate

Dimethylamine sulfate is unique due to its dual role as both a source of dimethylamine and as a sulfate ion donor. Its ability to participate in methylation reactions while being less toxic than dimethylsulfate makes it valuable in organic synthesis. Additionally, its applications span across pharmaceuticals, agrochemicals, and surfactants, highlighting its versatility compared to similar compounds.

UNII

Related CAS

Other CAS

21249-13-8

General Manufacturing Information

Methanamine, N-methyl-, sulfate (1:1): INACTIVE